
5-bromo-N-tritylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-tritylpyridin-2-amine is a chemical compound with the molecular formula C24H19BrN2 and a molecular weight of 415.33 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 5-position and a trityl group attached to the nitrogen atom at the 2-position of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-tritylpyridin-2-amine can be achieved through a multi-step reaction process. One common method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, 1,4-dioxane as a solvent, and sodium carbonate as a base. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-tritylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Coupling Reactions: Reagents for coupling reactions include arylboronic acids, palladium catalysts, and bases such as sodium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
5-bromo-N-tritylpyridin-2-amine has several scientific research applications, including:
Biology: It can be used in the study of biological processes involving pyridine derivatives, such as enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-tritylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trityl group and bromine atom may play a role in modulating the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: This compound is structurally similar to 5-bromo-N-tritylpyridin-2-amine but lacks the trityl group.
5-Bromo-2-methylpyridin-3-amine: Another similar compound, used as a starting material in the synthesis of pyridine derivatives through Suzuki cross-coupling reactions.
Uniqueness
The presence of the trityl group in this compound distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C24H19BrN2 |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
5-bromo-N-tritylpyridin-2-amine |
InChI |
InChI=1S/C24H19BrN2/c25-22-16-17-23(26-18-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,26,27) |
Clave InChI |
RPCZSANYADJNLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


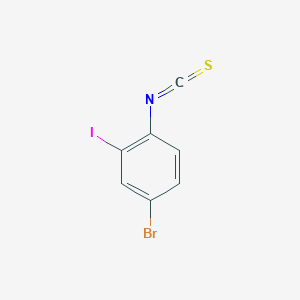

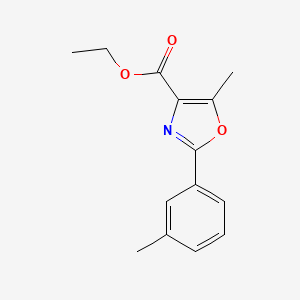
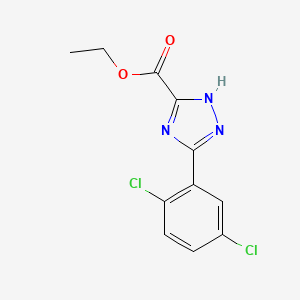
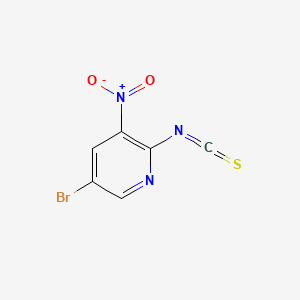
![2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine](/img/structure/B13679027.png)
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)
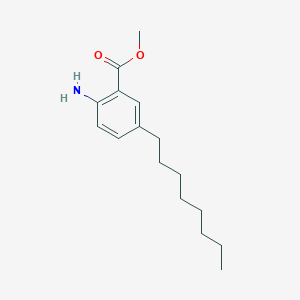
![3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
